[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE
Description
4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazinomethanone: is a complex organic compound with a molecular formula of C21H26N2O5 This compound is characterized by the presence of a piperazine ring substituted with a hydroxy-dimethoxybenzyl group and a methoxyphenyl group
Properties
IUPAC Name |
[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-26-17-7-5-4-6-16(17)21(25)23-10-8-22(9-11-23)14-15-12-18(27-2)20(24)19(13-15)28-3/h4-7,12-13,24H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCDTRGHYATXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazinomethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Hydroxy-Dimethoxybenzyl Intermediate: This step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable reducing agent to form 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Formation of the Piperazine Derivative: The hydroxy-dimethoxybenzyl alcohol is then reacted with piperazine under controlled conditions to form the piperazine derivative.
Coupling with Methoxyphenyl Group: Finally, the piperazine derivative is coupled with 2-methoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique structure and reactivity.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazinomethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and methoxy groups may play a role in its reactivity and interaction with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
4-Hydroxy-3,5-dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Hydroxy-3,5-dimethoxybenzoic acid: Another related compound with similar functional groups.
Syringaldehyde: A compound with a similar structure and functional groups.
Uniqueness:
- The presence of both a piperazine ring and a methoxyphenyl group makes 4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazinomethanone unique compared to its similar compounds.
- Its potential applications in various fields of research and industry highlight its versatility and importance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
